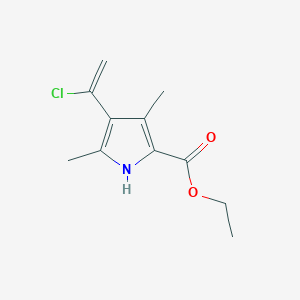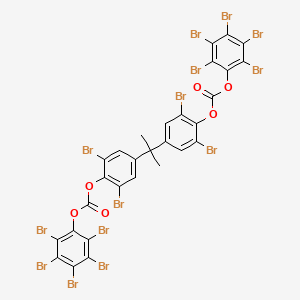
N,4'-Bi(pyrrole-2-carboxamide), N'-(2-carbamoylethyl)-4-((2-guanidinoacetimidoyl)amino)-1,1'-dimethyl-, sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Netropsin sulfate is a polyamide antibiotic known for its ability to bind to the minor groove of DNA, particularly at AT-rich sequences. This binding property makes it a valuable tool in molecular biology and medicinal chemistry. Netropsin sulfate was first isolated from the actinobacterium Streptomyces netropsis and has been studied extensively for its antibiotic and antiviral activities .
準備方法
Synthetic Routes and Reaction Conditions
Netropsin sulfate can be synthesized through a series of chemical reactions involving the coupling of pyrrole and amidine groups. The synthesis typically involves the following steps:
Formation of Pyrrole Units: Pyrrole units are synthesized through the reaction of appropriate aldehydes with ammonia and acetic acid.
Coupling Reactions: The pyrrole units are then coupled with amidine groups using carbodiimide coupling agents under mild conditions.
Purification: The final product is purified using chromatographic techniques to obtain pure netropsin sulfate.
Industrial Production Methods
Industrial production of netropsin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the initial synthesis steps.
Continuous Flow Systems: Employing continuous flow systems for coupling reactions to enhance efficiency.
Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization methods are used to achieve the desired purity.
化学反応の分析
Types of Reactions
Netropsin sulfate primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.
Common Reagents and Conditions
The binding of netropsin sulfate to DNA is facilitated by:
Hydrogen Bonding: Formation of hydrogen bonds with the bases in the minor groove of DNA.
Electrostatic Interactions: Interaction with the negatively charged phosphate backbone of DNA.
Major Products Formed
The major product of the interaction between netropsin sulfate and DNA is a stable DNA-netropsin complex, which can be analyzed using techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy .
科学的研究の応用
Netropsin sulfate has a wide range of applications in scientific research:
Molecular Biology: Used as a probe to study DNA structure and function.
Medicinal Chemistry: Investigated for its potential as an anti-cancer and anti-viral agent.
Biotechnology: Utilized in the development of gene-targeted therapies and diagnostic tools.
Drug Delivery: Explored for its ability to bind to DNA and deliver therapeutic agents to specific genetic targets
作用機序
Netropsin sulfate exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding disrupts the normal function of DNA by:
Inhibiting Transcription: Preventing the binding of transcription factors and other proteins necessary for gene expression.
Altering DNA Conformation: Inducing conformational changes in DNA that affect its stability and function.
類似化合物との比較
Netropsin sulfate is often compared with other minor groove binders such as distamycin and pentamidine. These compounds share similar binding properties but differ in their chemical structures and specific binding affinities:
Distamycin: Similar to netropsin sulfate but has a different sequence specificity and binding affinity.
Pentamidine: Another minor groove binder with distinct structural features and therapeutic applications
Netropsin sulfate stands out due to its unique binding mode and high specificity for AT-rich DNA sequences, making it a valuable tool in both research and therapeutic contexts.
特性
CAS番号 |
6018-79-7 |
|---|---|
分子式 |
C18H28N10O7S |
分子量 |
528.5 g/mol |
IUPAC名 |
4-[[4-[[1-amino-2-(diaminomethylideneamino)ethylidene]amino]-1-methylpyrrole-2-carbonyl]amino]-N-(3-amino-3-oxopropyl)-1-methylpyrrole-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C18H26N10O3.H2O4S/c1-27-9-11(6-12(27)16(30)23-4-3-15(20)29)26-17(31)13-5-10(8-28(13)2)25-14(19)7-24-18(21)22;1-5(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3,(H2,19,25)(H2,20,29)(H,23,30)(H,26,31)(H4,21,22,24);(H2,1,2,3,4) |
InChIキー |
PEVNGIYUGMIJMC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)NC(=O)C2=CC(=CN2C)N=C(CN=C(N)N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)

![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)






![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)


![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)

